![molecular formula C15H11ClF3NO2 B2523623 2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol CAS No. 1232817-04-7](/img/structure/B2523623.png)
2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol
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Description
2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol, commonly known as CTMPM, is a synthetic compound that has been studied for its potential applications in scientific research. CTMPM is a member of the class of compounds known as phenols, which are aromatic compounds containing a hydroxyl group (-OH) bound to an aromatic ring. The unique structure of CTMPM makes it a valuable tool for researchers in a variety of fields, as it can be used to investigate a wide range of biochemical and physiological processes.
Scientific Research Applications
Nonlinear Optical Applications
- The synthesis of fluoro-functionalized imines, including derivatives similar to the requested compound, has been explored. Their crystal structures were determined using single-crystal X-ray diffraction studies, and their potential in nonlinear optical (NLO) applications was assessed through Hirshfeld surface analysis and theoretical exploration. The study revealed significant insights into the stabilization of crystal packing by fluorine atoms and the compounds' promising NLO properties due to extended conjugation (Ashfaq et al., 2022).
Antibacterial and Antioxidant Activities
- Research on substituted salicylaldimines, including structures closely related to the specified compound, demonstrated their antibacterial and antioxidant activities. The study's findings suggest the importance of electron-donating groups in enhancing these bioactivities, offering a foundation for future drug design and development efforts in targeting multidrug-resistant bacterial strains (Oloyede-Akinsulere et al., 2018).
Prototropy and Radical Scavenging Activity
- An investigation into Schiff bases, including variants of the compound , assessed their prototropy and radical scavenging activities. This study utilized both experimental and computational techniques to offer insights into their structural preferences and potential therapeutic applications due to their antiradical properties (Kaştaş et al., 2017).
Spectroscopy Studies and DFT Calculations
- Spectroscopic studies, along with density functional theory (DFT) calculations, have been conducted on related Schiff bases. These efforts are aimed at understanding the molecular structure, intermolecular interactions, and theoretical aspects of these compounds. The findings contribute to the body of knowledge on Schiff bases, facilitating their application in material science and molecular engineering (Alaşalvar et al., 2015).
Luminescence and Nonlinear Optical Properties
- Another study focused on the synthesis, crystal structure, luminescence, and nonlinear optical properties of a derivative, showcasing the potential of such compounds in the development of advanced materials with specific optical functionalities (Mohite et al., 2020).
properties
IUPAC Name |
2-[[4-chloro-2-(trifluoromethyl)phenyl]iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-13-4-2-3-9(14(13)21)8-20-12-6-5-10(16)7-11(12)15(17,18)19/h2-8,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKGJMVSRNNCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol |
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